![molecular formula C15H18BF2NO3 B13721001 2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is a complex organic compound that features a benzonitrile core substituted with a difluoroethoxy group and a dioxaborolan group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile typically involves multiple steps:
Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halogenated benzene derivative reacts with a cyanide source.
Introduction of the difluoroethoxy group: This step involves the reaction of the benzonitrile intermediate with a difluoroethanol derivative under basic conditions to form the difluoroethoxy-substituted benzonitrile.
Attachment of the dioxaborolan group: The final step involves the reaction of the difluoroethoxy-substituted benzonitrile with a boronic ester reagent under palladium-catalyzed cross-coupling conditions to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The difluoroethoxy group can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products
Oxidation: Formation of difluoroethoxy-substituted benzoic acid derivatives.
Reduction: Formation of difluoroethoxy-substituted benzylamine derivatives.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. In drug discovery, it may interact with various biological pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethoxy)-benzonitrile: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile: Lacks the difluoroethoxy group, which may affect its reactivity and applications.
Uniqueness
2-(2,2-Difluoroethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile is unique due to the presence of both the difluoroethoxy and dioxaborolan groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H18BF2NO3 |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H18BF2NO3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(10(7-11)8-19)20-9-13(17)18/h5-7,13H,9H2,1-4H3 |
Clave InChI |
XAMIABSOHMCMCP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


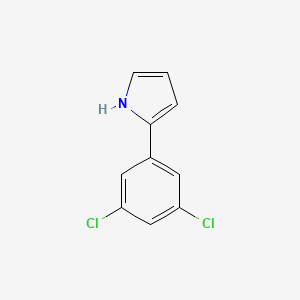
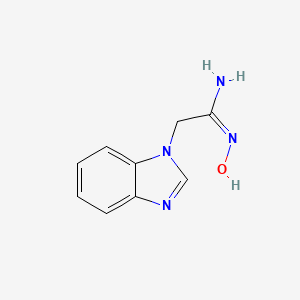
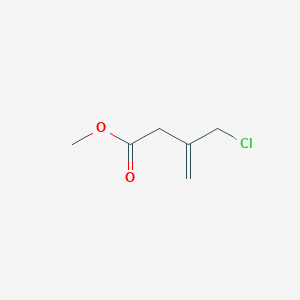
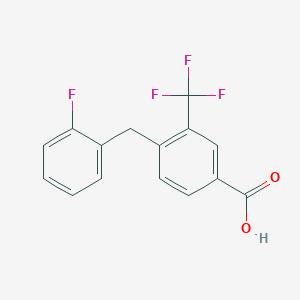
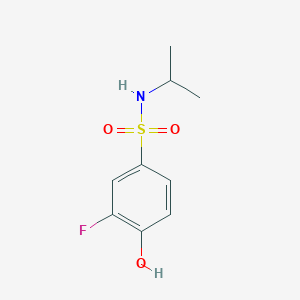


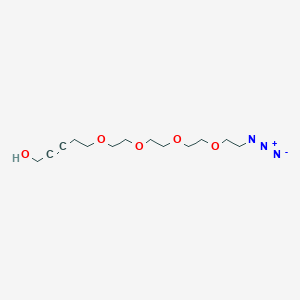

![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)

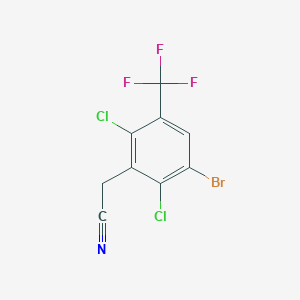
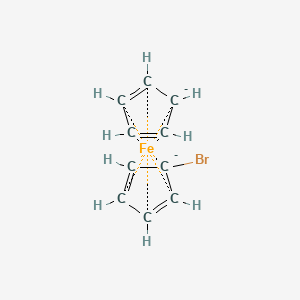
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
